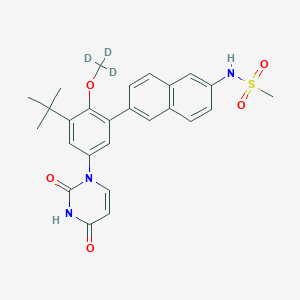
Dasabuvir O-Trideuteromethyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasabuvir O-Trideuteromethyl-d3 is a deuterated analog of dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dasabuvir, as well as to explore its potential therapeutic applications.
Méthodes De Préparation
The synthesis of Dasabuvir O-Trideuteromethyl-d3 involves the trideuteromethylation of dasabuvir. One common method for introducing trideuteromethyl groups into organic compounds is through the use of deuterated methylating agents such as deuterated iodomethane (CD3I) or deuterated dimethyl sulfoxide (d6-DMSO). The reaction typically occurs under radical conditions, often initiated by a free-radical initiator like azobisisobutyronitrile (AIBN) or through photochemical activation .
Analyse Des Réactions Chimiques
Dasabuvir O-Trideuteromethyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Dasabuvir O-Trideuteromethyl-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dasabuvir.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dasabuvir.
Therapeutic Research: Exploring the potential therapeutic applications of dasabuvir in treating diseases such as hepatitis C and other viral infections
Cancer Research: Dasabuvir has shown potential in inhibiting the growth of esophageal squamous cell carcinoma by targeting ROCK1.
Mécanisme D'action
Dasabuvir O-Trideuteromethyl-d3 exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene. This inhibition prevents the replication of the viral genome, leading to a reduction in viral load. The compound binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the enzyme unable to elongate the viral RNA .
Comparaison Avec Des Composés Similaires
Dasabuvir O-Trideuteromethyl-d3 is unique due to its trideuteromethyl group, which can provide insights into the kinetic isotope effects and metabolic stability of dasabuvir. Similar compounds include:
Dasabuvir: The non-deuterated parent compound used in combination therapy for hepatitis C.
Ombitasvir: Another direct-acting antiviral used in combination with dasabuvir.
Paritaprevir: A protease inhibitor used in combination with dasabuvir.
Ritonavir: A pharmacokinetic enhancer used in combination with dasabuvir
These compounds are often used together in combination therapies to achieve a sustained virologic response in patients with hepatitis C.
Propriétés
Formule moléculaire |
C26H27N3O5S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-(trideuteriomethoxy)phenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i4D3 |
Clé InChI |
NBRBXGKOEOGLOI-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)NS(=O)(=O)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


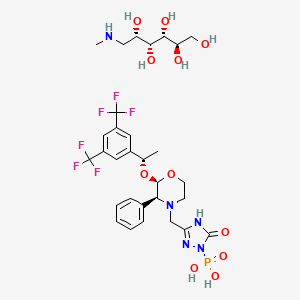
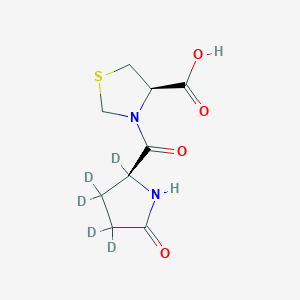
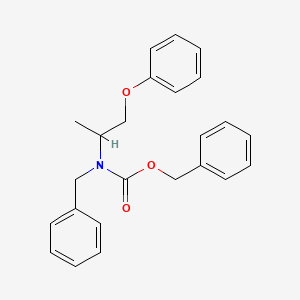
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
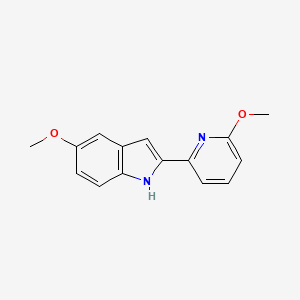
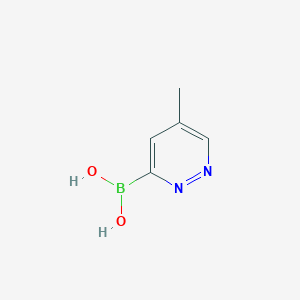
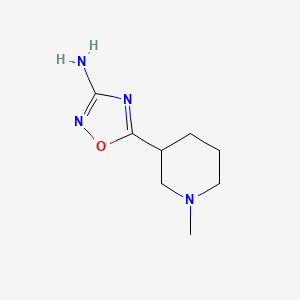
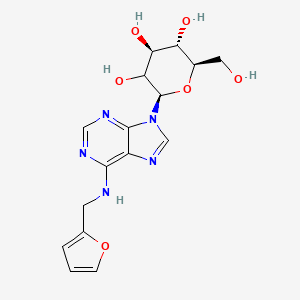
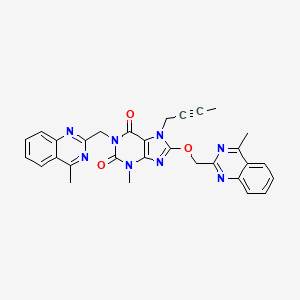
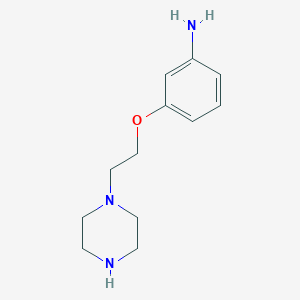
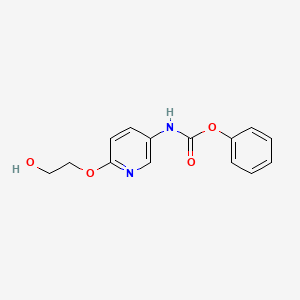
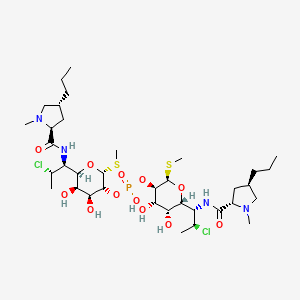
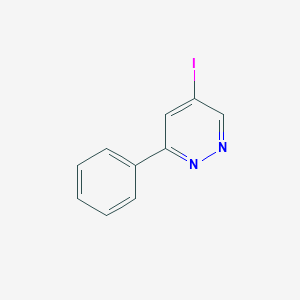
![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
